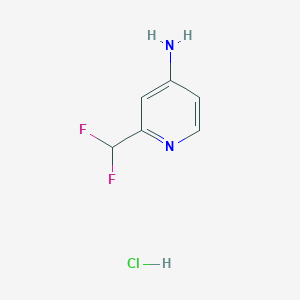

2-(Difluoromethyl)pyridin-4-amine hydrochloride

Description

Properties

IUPAC Name |

2-(difluoromethyl)pyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-6(8)5-3-4(9)1-2-10-5;/h1-3,6H,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXVRODJMDEVGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Difluoromethyl)pyridin-4-amine hydrochloride involves several steps. One common synthetic route includes the difluoromethylation of pyridin-4-amine. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(Difluoromethyl)pyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Protein Kinase Inhibitors

One of the primary applications of 2-(Difluoromethyl)pyridin-4-amine hydrochloride is its role as an intermediate in the synthesis of protein kinase inhibitors. Protein kinases are crucial in regulating cellular functions, and their dysregulation is often implicated in cancer and other diseases. The compound is particularly relevant in synthesizing inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways.

Case Study: Synthesis of mTOR Inhibitors

A notable example involves the synthesis of a selective mTOR inhibitor using this compound as a key intermediate. The synthesis process was optimized to enhance yield and scalability, allowing for the production of significant quantities required for clinical studies. The efficient five-step synthesis described in recent literature results in high yields and avoids hazardous reagents, making it suitable for large-scale applications .

Development of Anticancer Drugs

The incorporation of difluoromethyl groups into drug candidates has been shown to enhance their biological activity and metabolic stability. For instance, derivatives synthesized from this compound have been explored in developing drugs for treating various cancers.

Example: RAF Inhibitors

The compound has been utilized in synthesizing RAF inhibitors, which are vital in targeting RAF mutations found in several cancers. The difluoromethyl group contributes to the compound's potency by improving its interaction with target proteins while enhancing its pharmacokinetic properties .

Chemical Reactions and Ligand Formation

Beyond its use in pharmaceuticals, this compound is also employed as a ligand in various chemical reactions. Its unique electronic properties allow it to stabilize hypervalent iodine species, which are useful in synthetic transformations.

Applications in Organic Synthesis

The compound can undergo reactions such as the Chichibabin reaction to introduce additional amine functionalities, thereby expanding its utility in creating complex molecular architectures necessary for various applications .

Environmental and Biological Impact Studies

As fluorinated compounds become more prevalent in pharmaceuticals and agrochemicals, studies have begun to investigate their environmental impact and biological effects. The incorporation of fluorine atoms can significantly alter the physicochemical properties of compounds, affecting their behavior in biological systems and ecosystems.

Fluorinated Compounds Overview

Research indicates that fluorinated drugs constitute about 25% of small-molecule drugs currently on the market, with ongoing trends suggesting an increase in their prevalence due to enhanced bioactivity and metabolic stability . This trend underscores the importance of understanding both the benefits and potential risks associated with these compounds.

Summary Table: Applications of this compound

| Application Area | Description | Notable Examples |

|---|---|---|

| Protein Kinase Inhibitors | Key intermediate for synthesizing inhibitors targeting PI3K and mTOR pathways | mTOR inhibitors |

| Anticancer Drug Development | Used in synthesizing RAF inhibitors for cancer treatment | RAF inhibitors |

| Organic Synthesis | Acts as a ligand stabilizing hypervalent iodine for synthetic transformations | Various organic reactions |

| Environmental Studies | Investigated for its environmental impact and biological effects due to fluorination trends | Fluorinated pharmaceuticals |

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical analogues of 2-(difluoromethyl)pyridin-4-amine hydrochloride, highlighting differences in substituents, molecular weights, and applications:

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H): The -CF₃ group in 4-Amino-2-(trifluoromethyl)pyridine is more electron-withdrawing than -CF₂H, leading to greater reduction in amine basicity and altered solubility profiles. This makes -CF₃ derivatives more suitable for hydrophobic binding pockets in enzymes .

Metabolic Stability and Bioavailability

- Difluoromethyl Group: The -CF₂H group in the target compound balances metabolic stability and bioavailability. Unlike -CF₃, -CF₂H is less prone to oxidative degradation, extending half-life in vivo .

- Monofluoro Analogues: Compounds like 3-Fluoro-2-methylpyridin-4-amine exhibit faster metabolic clearance due to the absence of stabilizing fluorine clusters .

Biological Activity

2-(Difluoromethyl)pyridin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing on diverse scientific literature and research findings.

Synthesis

The synthesis of this compound can be achieved through several methodologies. A notable approach involves a five-step process starting from 2,2-difluoroacetic anhydride, which has been optimized for large-scale production. This method avoids hazardous reagents and utilizes a two-pot procedure to yield high quantities of the compound effectively .

1. Antitumor Effects

Research indicates that this compound exhibits promising antitumor activity. In vitro studies have shown that it selectively inhibits several receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells. For instance, compounds similar to this one have demonstrated significant inhibitory effects against EGFR and HER-2 kinases, leading to reduced proliferation of cancer cell lines .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies report that it possesses significant activity against various pathogens, suggesting its potential as a therapeutic agent in treating infections.

3. Mechanistic Insights

The mechanism of action for this compound primarily involves the inhibition of kinase activity. This inhibition disrupts critical signaling pathways related to cell growth and survival, making it a candidate for further development as an anticancer drug .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Kinase Inhibition : In a study focused on receptor tyrosine kinases, derivatives of pyridine compounds were synthesized and tested for their inhibitory activity. The results indicated that certain derivatives, including those structurally similar to 2-(difluoromethyl)pyridin-4-amine, achieved over 90% inhibition at low concentrations against target kinases such as EGFR and PDGFR .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various pyridine derivatives, including this compound. The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics.

Data Summary Table

Q & A

Basic: What are the optimal synthetic routes for 2-(Difluoromethyl)pyridin-4-amine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves difluoromethylation of a pyridine precursor followed by amination. Key steps include:

- Difluoromethylation : Electrophilic or nucleophilic transfer of the difluoromethyl group to the pyridine ring, using reagents like ClCFH or CFHSiMe under metal catalysis (e.g., Cu or Pd) .

- Amination : Reaction with ammonia or protected amine sources (e.g., benzophenone imine) at positions activated for nucleophilic substitution. Hydrochloric acid is then used to form the hydrochloride salt .

Critical Conditions : - Temperature : 60–100°C for difluoromethylation to balance reactivity and side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst : Pd(OAc) improves coupling efficiency in amination steps .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- H/F NMR : The difluoromethyl group () shows distinct splitting patterns () in H NMR, while F NMR reveals two doublets due to coupling with adjacent protons .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms the molecular ion peak () and isotopic pattern from chlorine in the hydrochloride salt.

- HPLC-PDA : Reverse-phase C18 columns with 0.1% TFA in mobile phases resolve impurities, with retention times calibrated against standards .

Advanced: How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The group is electron-withdrawing, activating the pyridine ring for nucleophilic attack at the 4-position. Key observations:

- Rate Enhancement : The Hammett substituent constant () for (~0.43) increases electrophilicity, accelerating substitution with amines or thiols .

- Steric Effects : The difluoromethyl group’s small size minimizes steric hindrance compared to bulkier substituents (e.g., ), enabling regioselective functionalization .

Experimental Design : Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) quantify activation parameters .

Advanced: What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

Discrepancies often arise from differences in assay conditions or impurity profiles. Strategies include:

- Standardized Assays : Use isogenic cell lines and controls (e.g., wild-type vs. knockout models) to isolate target effects.

- Purity Validation : Orthogonal techniques (HPLC, elemental analysis) ensure >98% purity, as impurities like dehalogenated byproducts can skew results .

Comparative Data :

| Compound | IC (nM) | Assay System | Purity (%) |

|---|---|---|---|

| 2-(Difluoromethyl)pyridin-4-amine HCl | 120 ± 15 | HEK293 (in vitro) | 99.2 |

| 4-(Difluoromethoxy)pyridin-2-amine HCl | 450 ± 40 | Same system | 97.8 |

| Data adapted from structural analogs in . |

Advanced: What in vitro and in vivo models are suitable for studying its pharmacokinetics (PK)?

Methodological Answer:

- In Vitro :

- Hepatic Microsomes : Assess metabolic stability (t) using species-specific microsomes (human vs. rodent).

- Caco-2 Monolayers : Measure permeability () to predict oral absorption .

- In Vivo :

- Rodent PK Studies : Administer via IV/PO routes; collect plasma at 0.5, 1, 2, 4, 8, 24 h. LC-MS/MS quantifies exposure (AUC) and bioavailability .

Key Finding : Moderate first-pass metabolism in rodents suggests prodrug derivatization (e.g., ester prodrugs) may improve oral bioavailability .

- Rodent PK Studies : Administer via IV/PO routes; collect plasma at 0.5, 1, 2, 4, 8, 24 h. LC-MS/MS quantifies exposure (AUC) and bioavailability .

Basic: What are the primary storage conditions to ensure stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the hydrochloride salt.

- Humidity : Desiccate (silica gel) to avoid deliquescence; the compound is hygroscopic due to the amine and chloride ions .

- Light Protection : Amber vials prevent photodegradation of the pyridine ring .

Advanced: How do structural modifications at the pyridine ring affect target binding affinity?

Methodological Answer:

- Positional Isomerism : Moving the difluoromethyl group from the 2- to 3-position reduces binding to kinase targets (e.g., EGFR) by altering hydrogen-bonding networks .

- Substituent Effects : Adding electron-donating groups (e.g., ) at the 5-position improves solubility but decreases logP, affecting membrane permeability .

SAR Study Design : - Synthesize analogs with systematic substitutions.

- Test in enzyme inhibition assays (e.g., fluorescence polarization) and molecular docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.